molecular formula C11H13N3O2 B1279314 1-butyl-1H-benzotriazole-5-carboxylic acid CAS No. 120321-66-6

1-butyl-1H-benzotriazole-5-carboxylic acid

Cat. No. B1279314
CAS RN: 120321-66-6
M. Wt: 219.24 g/mol
InChI Key: XJQNSWOCRCXWHF-UHFFFAOYSA-N
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Description

1-Butyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C11H13N3O2 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .


Synthesis Analysis

The synthesis of 1H-Benzotriazole-5-carboxylic acid involves the reaction of carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and tert-butyl methyl ether solution of ZTETRAOL 2000s produced by the SOLVAY SOLEXIS company . The reaction was carried out at room temperature and stirred for 24 hours at 50°C .


Molecular Structure Analysis

The molecular structure of 1-butyl-1H-benzotriazole-5-carboxylic acid consists of a benzotriazole ring attached to a butyl group and a carboxylic acid group . The average mass of the molecule is 219.240 Da .

Scientific Research Applications

Heterocyclic Building Blocks

The compound belongs to the class of aromatic heterocycles . These types of compounds are often used as building blocks in the synthesis of more complex molecules in medicinal chemistry and drug discovery .

Corrosion Inhibitor

Benzotriazole derivatives have been known to act as corrosion inhibitors, particularly for copper . The presence of the benzotriazole ring and carboxylic acid group could potentially allow “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” to act in a similar manner.

Coordination Chemistry

Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in the solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It’s plausible that “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” could be used in a similar way due to the presence of the benzotriazole and carboxylic acid groups.

Hydrothermal Synthesis

Benzotriazole-5-carboxylic acid has also been used in the hydrothermal synthesis of a new coordination polymer . Given the structural similarity, “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” might also be suitable for such applications.

Preparation of Urea Derivatives

Benzotriazole-1-carboxamide, a related compound, has been used as a reagent for the preparation of urea derivatives with mono- and N,N-disubstitution products . It’s possible that “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” could be used in a similar manner.

properties

IUPAC Name

1-butylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8(11(15)16)7-9(10)12-13-14/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQNSWOCRCXWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268977
Record name 1-Butyl-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-benzotriazole-5-carboxylic acid

CAS RN

120321-66-6
Record name 1-Butyl-1H-benzotriazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120321-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred and cooled mixture of 43.7 parts of 3-amino-4-(butylamino)benzoic acid and 200 parts of a hydrochloric acid solutin 6N was added dropwise a solution of 22 parts of sodium nitrite in a small amount of water. Upon complete addition, the reaction mixture was stirred for 4 hours at 10°-20° C. The product was filtered off, washed with 30 parts of water and crystallized from a mixture of 2-propanone and ethyl acetate. The product was filtered off and dried, yielding 33.3 parts (72.6%) of 1-butyl-1H-benzotriazole-5-carboxylic acid; mp. 192.5° C. (int. 9).
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